molecular formula C22H21N5O2S B12145744 N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145744
M. Wt: 419.5 g/mol
InChI Key: WQRWLUYEMCHJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a furan ring, a pyridine ring, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions involving the introduction of the furan, pyridine, and triazole rings through cyclization and substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality and scalability. The choice of reagents, catalysts, and solvents is crucial to achieving the desired product in an environmentally friendly and economically viable manner.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with varying substituents on the aromatic rings and different heterocyclic groups. Examples include:

  • N-(2,6-dimethylphenyl)-2-{[4-(thiazol-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,6-dimethylphenyl)-2-{[4-(benzyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan, pyridine, and triazole rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dimethylphenyl group, which enhances lipophilicity and may influence biological interactions.
  • A triazole ring that is known for its pharmacological properties, including antifungal and anticancer activities.
  • A furan moiety that contributes to its potential as a bioactive agent.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance:

  • Activity Against Bacteria : The compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests showed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus2
Enterococcus faecium2
Candida auris4

Anticancer Activity

The compound has shown promising results in cancer research:

  • Cell Line Studies : In vitro assays demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with IC50 values in the nanomolar range. For example, IC50 values for the HeLa cell line were reported at approximately 180 nM .
Cell LineIC50 (nM)Reference
HeLa180
MDA-MB-2313100
A549370

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in microbial cell wall synthesis and cancer cell proliferation.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, particularly those involving tubulin dynamics and histone deacetylases (HDACs), the compound enhances apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a comparative study of various compounds with similar structures, this compound demonstrated superior activity against drug-resistant strains compared to standard antibiotics like fluconazole . This positions it as a potential candidate for developing new antimicrobial therapies.

Study on Anticancer Properties

A detailed examination of the compound's effects on tumor growth in xenograft models indicated significant tumor size reduction compared to control groups treated with placebo. The study concluded that the compound's dual action as an HDAC inhibitor and tubulin destabilizer could be leveraged for therapeutic applications in oncology .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-6-3-7-16(2)20(15)24-19(28)14-30-22-26-25-21(17-8-4-10-23-12-17)27(22)13-18-9-5-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

WQRWLUYEMCHJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.